molecular formula C25H19NO5 B8257156 (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(benzofuran-2-yl)acetic acid

(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(benzofuran-2-yl)acetic acid

Cat. No.: B8257156
M. Wt: 413.4 g/mol
InChI Key: XJEZEPLVMNHSMX-QHCPKHFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(benzofuran-2-yl)acetic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group, an amino acid moiety, and a benzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(benzofuran-2-yl)acetic acid typically involves multiple steps, including the protection of the amino group with the Fmoc group, followed by the introduction of the benzofuran moiety. The reaction conditions often require the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize reaction efficiency, reduce waste, and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(benzofuran-2-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The benzofuran ring can be oxidized under specific conditions to form different derivatives.

    Reduction: The compound can be reduced to modify the functional groups attached to the benzofuran ring.

    Substitution: The Fmoc group can be substituted with other protecting groups or functional groups to alter the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzofuran ring can yield hydroxylated derivatives, while reduction can lead to the formation of reduced benzofuran compounds.

Scientific Research Applications

(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(benzofuran-2-yl)acetic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(benzofuran-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other biomolecules. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(benzofuran-2-yl)propanoic acid
  • (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(benzofuran-2-yl)butanoic acid

Uniqueness

(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(benzofuran-2-yl)acetic acid is unique due to its specific combination of the Fmoc protecting group, amino acid moiety, and benzofuran ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

(2S)-2-(1-benzofuran-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19NO5/c27-24(28)23(22-13-15-7-1-6-12-21(15)31-22)26-25(29)30-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h1-13,20,23H,14H2,(H,26,29)(H,27,28)/t23-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJEZEPLVMNHSMX-QHCPKHFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=C(O2)[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19NO5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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